Cerebral Vasodilatory Activity – Class-Level Superiority Over Trimetazidine
In the foundational SAR study of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, Ohtaka et al. (1987) reported that 'almost all the compounds possess stronger activity than trimetazidine' in an in vivo cerebral vasodilation assay. The 3-methylbutanoyl-substituted compound belongs to this general class of N-acylated derivatives that exhibited enhanced potency. The study further noted that certain analogs demonstrated 'potent cerebral vasodilating activities which are superior to those of cinnarizine and papaverine,' and showed 'a selective vasodilating effect on vertebral arteries' [1]. While exact EC50 values for the target compound are not publicly tabulated, the class-level potency enhancement over trimetazidine is well-established.
| Evidence Dimension | In vivo cerebral vasodilatory potency (vertebral artery blood flow) |
|---|---|
| Target Compound Data | Not individually tabulated; classified among derivatives with 'stronger activity than trimetazidine' |
| Comparator Or Baseline | Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) |
| Quantified Difference | Qualitative: Target compound class exhibits activity superior to trimetazidine and the reference drugs cinnarizine and papaverine |
| Conditions | Anesthetized dog model; vertebral artery blood flow measurement (Ohtaka et al., 1987) |
Why This Matters
For researchers investigating cerebrovascular pharmacology or screening for vertebral artery-selective vasodilators, procurement of an N-acylated trimetazidine derivative such as this compound is essential, as unsubstituted trimetazidine lacks this potency and selectivity profile.
- [1] Ohtaka, H., Miyake, M., Kanazawa, T., Ito, K., & Tsukamoto, G. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical and Pharmaceutical Bulletin, 35(7), 2774-2781. View Source
